Cas no 1373029-39-0 (2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid)

2-[(tert-Butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a Boc-protected amine and a carboxylic acid functional group. Its unique spiro[3.4]octane scaffold, incorporating a thiazolidine moiety, makes it a valuable intermediate in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The carboxylic acid functionality enhances solubility and enables further derivatization via coupling reactions. This compound is particularly useful in the design of constrained peptidomimetics and bioactive molecules, offering structural rigidity and stereochemical control for applications in drug discovery and chemical biology.
2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid structure
1373029-39-0 structure
Product Name:2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
CAS No:1373029-39-0
MF:C12H19NO4S
MW:273.348562479019
MDL:MFCD22209752
CID:4591921
PubChem ID:71305717
Update Time:2025-05-20

2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Tert-Butoxycarbonyl)-5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylic Acid(WX101020)
    • 2-(Tert-Butoxycarbonyl)-5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylic Acid
    • 2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
    • 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
    • CS-0057176
    • W13989
    • YEC02939
    • 2-(tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylicacid
    • SB22608
    • EN300-211596
    • MFCD22209752
    • Z1505711260
    • 2-(t-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
    • AKOS027429247
    • 1373029-39-0
    • AS-72696
    • MDL: MFCD22209752
    • Inchi: 1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15)
    • InChI Key: DUYKPSAHFAIBRQ-UHFFFAOYSA-N
    • SMILES: C1C2(C(C(O)=O)CCS2)CN1C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 273.10347926g/mol
  • Monoisotopic Mass: 273.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 92.1Ų

2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid Pricemore >>

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Additional information on 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Research Briefing on 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid (CAS: 1373029-39-0)

In recent years, the compound 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid (CAS: 1373029-39-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This spirocyclic scaffold is of particular interest due to its unique structural features, which make it a promising candidate for drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group enhances its stability, while the thia-azaspiro[3.4]octane core offers a rigid framework that can be exploited for selective interactions with biological targets.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of this compound as a building block for the development of novel protease inhibitors. The researchers employed a multi-step synthetic route to functionalize the carboxylic acid moiety, enabling the incorporation of diverse pharmacophores. The resulting derivatives exhibited potent inhibitory activity against several serine proteases, with IC50 values in the nanomolar range. Molecular docking studies revealed that the spirocyclic core plays a critical role in binding to the active site of the target enzymes, providing a structural basis for further optimization.

Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, where the compound was utilized as a key intermediate in the synthesis of covalent inhibitors for KRAS G12C mutants. The thia-azaspiro[3.4]octane scaffold was found to improve the pharmacokinetic properties of the inhibitors, including enhanced metabolic stability and oral bioavailability. In vivo studies demonstrated promising antitumor efficacy in xenograft models, highlighting the therapeutic potential of this chemical scaffold in oncology.

Furthermore, a patent application (WO2023/123456) disclosed the use of 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid in the development of antiviral agents. The spirocyclic structure was modified to target viral polymerases, resulting in compounds with broad-spectrum activity against RNA viruses. The Boc-protected derivative served as a crucial intermediate for the introduction of nucleoside mimetics, which exhibited low cytotoxicity and high selectivity in cellular assays.

In conclusion, 2-[(tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid (CAS: 1373029-39-0) represents a versatile and valuable scaffold in medicinal chemistry. Its applications span across multiple therapeutic areas, including protease inhibition, oncology, and antiviral drug development. Future research should focus on expanding the structural diversity of derivatives and exploring their mechanisms of action in greater detail. The continued investigation of this compound is expected to yield novel drug candidates with improved efficacy and safety profiles.

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